molecular formula C14H10F6N4O B11083854 7-methyl-8-phenyl-2,2-bis(trifluoromethyl)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one

7-methyl-8-phenyl-2,2-bis(trifluoromethyl)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one

Cat. No.: B11083854
M. Wt: 364.25 g/mol
InChI Key: GJTUDXGGCJHZCF-UHFFFAOYSA-N
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Description

7-methyl-8-phenyl-2,2-bis(trifluoromethyl)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The presence of trifluoromethyl groups and the pyrazolo[1,5-a][1,3,5]triazin core makes it an interesting subject for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-8-phenyl-2,2-bis(trifluoromethyl)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one typically involves multi-step organic reactions. One common approach includes the cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane under solvent-controlled conditions . The reaction proceeds smoothly under transition-metal and base-free conditions, affording the expected cycloaddition products in good to excellent yields.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-methyl-8-phenyl-2,2-bis(trifluoromethyl)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

7-methyl-8-phenyl-2,2-bis(trifluoromethyl)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 7-methyl-8-phenyl-2,2-bis(trifluoromethyl)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in enhancing the compound’s stability and reactivity. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests potential interactions with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-8-phenyl-2,2-bis(trifluoromethyl)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one stands out due to its unique combination of trifluoromethyl groups and the pyrazolo[1,5-a][1,3,5]triazin core. This combination imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

Molecular Formula

C14H10F6N4O

Molecular Weight

364.25 g/mol

IUPAC Name

7-methyl-8-phenyl-2,2-bis(trifluoromethyl)-1,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4-one

InChI

InChI=1S/C14H10F6N4O/c1-7-9(8-5-3-2-4-6-8)10-21-12(13(15,16)17,14(18,19)20)22-11(25)24(10)23-7/h2-6,21H,1H3,(H,22,25)

InChI Key

GJTUDXGGCJHZCF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)NC(NC2=O)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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